An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-3-methylthiophene
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-3-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methylthiophene is a halogenated and alkylated thiophene derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern on the thiophene ring imparts specific reactivity, making it a key intermediate in the preparation of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and functionalized thiophenes like 2-chloro-3-methylthiophene are crucial for the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic data to support its application in research and development.
Chemical and Physical Properties
The fundamental physical and chemical properties of 2-Chloro-3-methylthiophene are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClS | [2] |
| Molecular Weight | 132.61 g/mol | [2] |
| CAS Number | 14345-97-2 | [2][3][4][5] |
| Boiling Point | 147-149 °C | [2] |
| Density | 1.211 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5400 | [2] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [2] |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Chloro-3-methylthiophene.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 2-Chloro-3-methylthiophene, the expected signals are:
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A singlet for the methyl protons (-CH₃).
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Two doublets in the aromatic region for the two protons on the thiophene ring.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number and chemical environment of the carbon atoms. For 2-Chloro-3-methylthiophene, five distinct signals are expected:
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One signal for the methyl carbon.
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Four signals for the carbons of the thiophene ring.
Specific ¹³C NMR data for 2-Chloro-3-methylthiophene is not available in the provided search results. However, typical chemical shifts for carbons in substituted thiophenes can be estimated based on data from similar structures. For instance, carbons in the aromatic and alkene regions of ¹³C NMR spectra typically appear between 120-170 ppm.[6]
FT-IR Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule through their vibrational frequencies. Key expected absorptions for 2-Chloro-3-methylthiophene include:
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C-H stretching (aromatic): Around 3100-3000 cm⁻¹.
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C-H stretching (aliphatic): Below 3000 cm⁻¹.
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C=C stretching (aromatic ring): In the region of 1600-1400 cm⁻¹.
-
C-S stretching (in ring): Typically observed in the fingerprint region.
-
C-Cl stretching: Generally found in the 800-600 cm⁻¹ region.
Synthesis
The synthesis of 2-Chloro-3-methylthiophene can be approached through various methods, primarily involving the chlorination and methylation of a thiophene precursor. A common synthetic strategy involves the chloromethylation of a suitable thiophene derivative.
Experimental Protocol: Chloromethylation of 3-Methylthiophene (Illustrative)
This protocol is adapted from general chloromethylation procedures for thiophenes.
Materials:
-
3-Methylthiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Anhydrous Zinc Chloride (catalyst) or an ionic liquid
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
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Round-bottom flask equipped with a stirrer, thermometer, and reflux condenser
Procedure:
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In a well-ventilated fume hood, combine 3-methylthiophene, paraformaldehyde, and the catalyst (e.g., an ionic liquid like 1-hexyl-3-methylimidazolium bromide) in a round-bottom flask.[5]
-
Add concentrated hydrochloric acid to the mixture while stirring.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 30°C) and maintain for a specified time (e.g., 6 hours).[5]
-
After the reaction is complete, cool the mixture to room temperature and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-Chloro-3-methyl-5-chloromethylthiophene.[5] Further de-chloromethylation would be required to obtain the target molecule, or an alternative synthetic route starting from 2-chloro-3-methylthiophene precursors would be necessary.
Reactivity
The reactivity of 2-Chloro-3-methylthiophene is governed by the electron-rich nature of the thiophene ring and the influence of the chloro and methyl substituents.
Electrophilic Aromatic Substitution
The thiophene ring is susceptible to electrophilic aromatic substitution. The electron-donating methyl group activates the ring towards electrophilic attack, while the electron-withdrawing chloro group deactivates it. The directing effects of these substituents will determine the position of substitution. Generally, electrophilic attack is favored at the C5 position.
